molecular formula C25H20N4O3S2 B4019351 N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

Cat. No.: B4019351
M. Wt: 488.6 g/mol
InChI Key: ATSFFLZFWIHEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[({8-OXATRICYCLO[7400(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound with a unique structure that includes a tricyclic system, a thiadiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps. The process begins with the preparation of the tricyclic system, followed by the introduction of the thiadiazole ring and the phenylpropanamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}acetamide
  • N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride
  • N-{4-methoxy-8-oxatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide

Uniqueness

N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE is unique due to its combination of a tricyclic system, thiadiazole ring, and phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[5-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-22(13-10-16-6-2-1-3-7-16)27-24-28-29-25(34-24)33-15-23(31)26-17-11-12-19-18-8-4-5-9-20(18)32-21(19)14-17/h1-9,11-12,14H,10,13,15H2,(H,26,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSFFLZFWIHEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 2
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE
Reactant of Route 6
N-(5-{[({8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-5-YL}CARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-PHENYLPROPANAMIDE

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